1,4,7,10-Tetrazacyclododecane;hydrobromide

Description

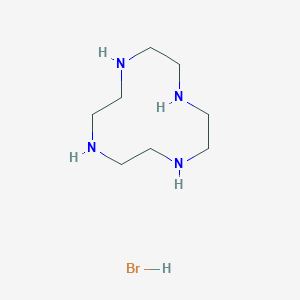

1,4,7,10-Tetrazacyclododecane;hydrobromide, also known as cyclen, is a macrocyclic compound with four nitrogen atoms in its ring structure. This compound is widely used in various fields due to its ability to form stable complexes with metal ions. It is particularly significant in the field of coordination chemistry and has applications in medical diagnostics, particularly in magnetic resonance imaging (MRI) and radiopharmaceuticals .

Properties

CAS No. |

137837-22-0 |

|---|---|

Molecular Formula |

C8H21BrN4 |

Molecular Weight |

253.18 g/mol |

IUPAC Name |

1,4,7,10-tetrazacyclododecane;hydrobromide |

InChI |

InChI=1S/C8H20N4.BrH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H |

InChI Key |

POTHRQAKAHRKOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCNCCNCCN1.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetrazacyclododecane typically involves the Richman-Atkins cyclization method. This method includes the reaction of diethylenetriamine with formaldehyde and formic acid to form the macrocyclic ring . The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 1,4,7,10-Tetrazacyclododecane often follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the formation of the desired product with high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetrazacyclododecane undergoes various chemical reactions, including:

Complexation Reactions: Forms stable complexes with metal ions such as zinc, copper, and nickel.

Substitution Reactions: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Complexation: Typically involves the use of metal salts such as zinc chloride or copper sulfate in aqueous or alcoholic solutions.

Substitution: Common reagents include alkyl halides or acyl chlorides under basic conditions.

Major Products

Metal Complexes: Such as zinc-cyclen or copper-cyclen complexes.

Substituted Derivatives: Such as N-alkylated or N-acylated cyclen derivatives.

Scientific Research Applications

1,4,7,10-Tetrazacyclododecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetrazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring structure act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, such as enhancing the contrast in MRI by forming complexes with gadolinium ions .

Comparison with Similar Compounds

1,4,7,10-Tetrazacyclododecane is compared with other macrocyclic compounds such as:

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): DOTA is similar in structure but has additional acetic acid groups, making it more versatile for conjugation with biomolecules.

1,4,8,11-Tetraazacyclotetradecane (Cyclam): Cyclam has a larger ring size and different coordination properties.

1,4,7-Triazacyclononane (TACN): TACN has three nitrogen atoms in its ring and forms less stable complexes compared to cyclen.

1,4,7,10-Tetrazacyclododecane is unique due to its optimal ring size and nitrogen atom arrangement, providing a balance between stability and reactivity in its metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.